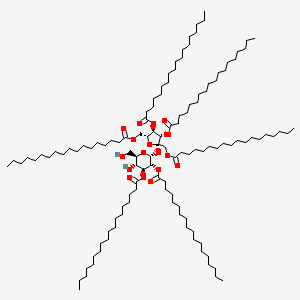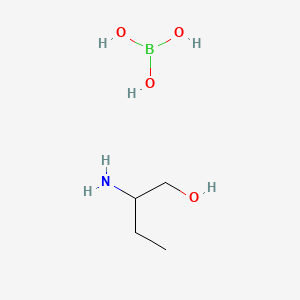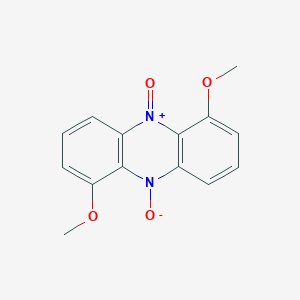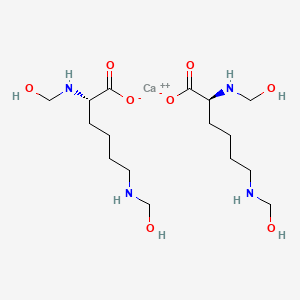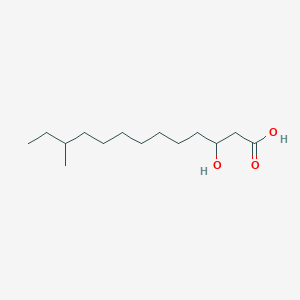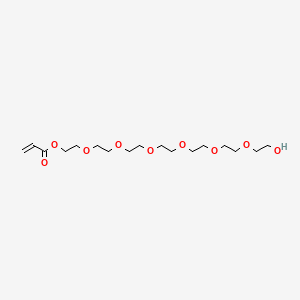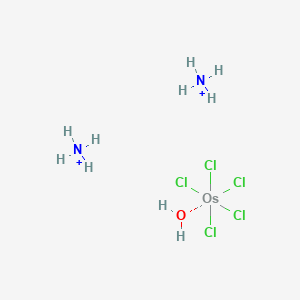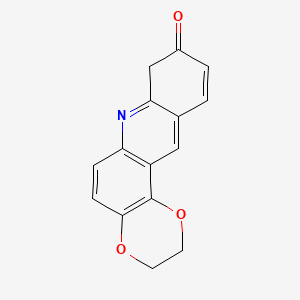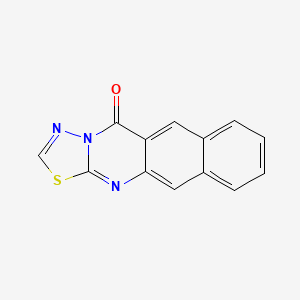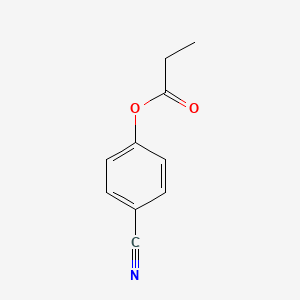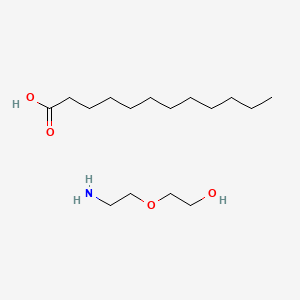
2-(2-Aminoethoxy)ethanol;dodecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethoxy)ethanol typically involves the reaction of ethylene oxide with ethylenediamine. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
NH2CH2CH2NH2+CH2CH2O→NH2CH2CH2OCH2CH2OH
For the preparation of dodecanoic acid, it is typically extracted from natural sources such as coconut oil or palm kernel oil through hydrolysis and subsequent purification processes.
Industrial Production Methods
In industrial settings, the production of 2-(2-Aminoethoxy)ethanol involves large-scale reactions using ethylene oxide and ethylenediamine. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. Dodecanoic acid is produced on an industrial scale through the hydrolysis of triglycerides found in coconut oil and palm kernel oil, followed by purification steps to isolate the fatty acid.
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminoethoxy)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-(2-Aminoethoxy)ethanol;dodecanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a spacer/linker in the synthesis of bioconjugate materials for drug delivery and protein labeling.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable conjugates with therapeutic agents.
Industry: Utilized in the production of surfactants, lubricants, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-(2-Aminoethoxy)ethanol;dodecanoic acid involves its interaction with various molecular targets and pathways. The amino alcohol component can form hydrogen bonds and electrostatic interactions with biological molecules, facilitating its use in drug delivery and protein labeling. The fatty acid component, dodecanoic acid, can interact with lipid membranes, enhancing the compound’s ability to penetrate cell membranes and deliver therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
2-(2-Dimethylamino)ethoxyethanol: Similar in structure but contains a dimethylamino group instead of an amino group.
Diethylene glycol: Lacks the amino group but has a similar ethoxyethanol backbone.
Lauric acid: The fatty acid component of the compound.
Uniqueness
2-(2-Aminoethoxy)ethanol;dodecanoic acid is unique due to its combination of an amino alcohol and a fatty acid, providing both hydrophilic and hydrophobic properties. This dual functionality makes it particularly useful in applications requiring amphiphilic compounds, such as drug delivery and surfactant production.
Properties
CAS No. |
78543-39-2 |
|---|---|
Molecular Formula |
C16H35NO4 |
Molecular Weight |
305.45 g/mol |
IUPAC Name |
2-(2-aminoethoxy)ethanol;dodecanoic acid |
InChI |
InChI=1S/C12H24O2.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;5-1-3-7-4-2-6/h2-11H2,1H3,(H,13,14);6H,1-5H2 |
InChI Key |
YUFDUZQRDAEIEN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)O.C(COCCO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



